Differentiated Synthetic Utility vs. 5-Bromoisoquinoline-3-carboxylic Acid: A Direct Path to Sulfonamide Pharmacophores
The key distinction lies in the synthetic trajectory enabled by each compound. 5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid provides a one-step route to diverse sulfonamide derivatives through direct reaction with amines, a transformation not directly accessible from the 5-bromo analog, 5-bromoisoquinoline-3-carboxylic acid (CAS 1416712-83-8) . The chlorosulfonyl group acts as an electrophilic handle for nucleophilic substitution , whereas the 5-bromo derivative requires a multi-step sequence (e.g., Pd-catalyzed sulfination followed by oxidation/chlorination) to achieve the same sulfonamide functionality. This difference directly impacts project timelines and synthetic tractability in medicinal chemistry campaigns where sulfonamide groups are a key design element .
| Evidence Dimension | Direct Route to Sulfonamides |
|---|---|
| Target Compound Data | One-step synthesis via reaction with amines at the chlorosulfonyl group. |
| Comparator Or Baseline | 5-Bromoisoquinoline-3-carboxylic acid (CAS 1416712-83-8): Not applicable; requires multi-step functional group interconversion. |
| Quantified Difference | Target enables a direct synthetic pathway; comparator does not. |
| Conditions | Nucleophilic substitution under basic conditions (typical for sulfonyl chlorides). |
Why This Matters
For procurement in medicinal chemistry, the ability to directly and efficiently install a sulfonamide pharmacophore reduces the number of synthetic steps, saves resources, and accelerates SAR exploration.
